Ammine fenilmetiliche

Phenylmethylamines are a class of organic compounds characterized by the presence of a phenyl group attached to a methylamine moiety. These molecules exhibit a diverse range of biological activities and applications, depending on their specific structure. Common derivatives include β-phenylethylamine (PEA), which is known for its neurochemical effects and role in modulating dopamine release, and amphetamine, an important stimulant with widespread use both medically and recreationally.

Structurally, phenylmethylamines can vary significantly by the position of the phenyl group relative to the amino group. This structural diversity influences their pharmacological properties, making them subjects of extensive research in fields such as neuropharmacology and psychopharmacology. Additionally, certain phenylmethylamines are used as intermediates in the synthesis of pharmaceuticals, while others serve as precursors for natural products or have applications in agrochemicals.

Due to their complex nature and potential therapeutic benefits, these compounds require careful handling and controlled production methods. Their chemical stability and reactivity vary widely, necessitating precise conditions during synthesis and storage.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

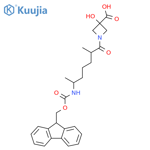

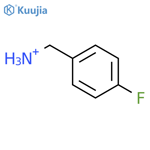

|

(4-fluorophenyl)methanamine | 140-75-0 | C7H8FN |

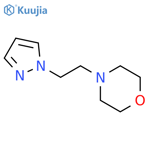

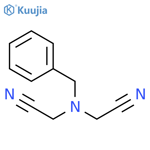

|

2,2'-(Benzyl-imino)bisacetonitrile | 16728-92-0 | C11H11N3 |

|

Benzenemethanaminium,N-dodecyl-N,N-bis(2-hydroxyethyl)-, chloride (1:1) | 19379-90-9 | C23H42ClNO2 |

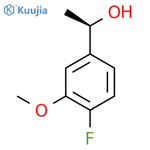

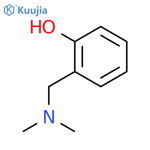

|

2-(Dimethylaminomethyl)phenol | 120-65-0 | C9H13NO |

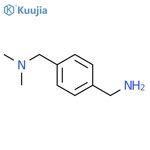

|

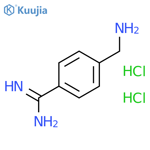

4-(Aminomethyl)benzyldimethylamine Dihydrochloride | 34490-85-2 | C10H16N2 |

|

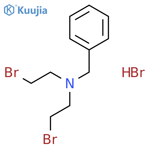

N-Benzyl-2-bromo-N-(2-bromoethyl)ethanamine hydrobromide | 28507-28-0 | C11H16Br3N |

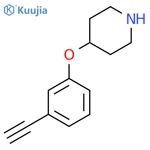

|

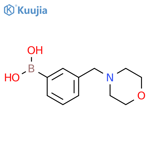

(3-(Morpholinomethyl)phenyl)boronic acid | 397843-58-2 | C11H16BNO3 |

|

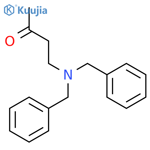

2-Butanone,4-[bis(phenylmethyl)amino]- | 26734-07-6 | C18H21NO |

|

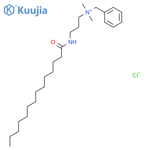

Miramistin | 15809-19-5 | C26H47ClN2O |

|

4-Aminomethyl benzamidine dihydrochloride | 32797-61-8 | C8H11N3.2HCl |

Letteratura correlata

-

Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408

-

2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

Fornitori consigliati

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati